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Compound of Interest

Compound Name: 2,6-Dicyclohexyl-p-cresol

Cat. No.: B15348946

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the expected spectroscopic
characteristics of 2,6-Dicyclohexyl-p-cresol. Due to the limited availability of specific
experimental spectral data for this compound in publicly accessible databases, this document
focuses on predicted spectroscopic values and generalized experimental protocols. The
information herein is derived from established principles of organic spectroscopy and data from
structurally analogous compounds. This guide serves as a valuable resource for researchers in
the fields of medicinal chemistry, materials science, and antioxidant research, offering insights
into the structural elucidation of 2,6-Dicyclohexyl-p-cresol and related hindered phenols.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 2,6-Dicyclohexyl-p-
cresol. These values are estimations based on the analysis of similar molecular structures and
established spectroscopic correlation tables.

Table 1: Predicted *"H NMR Spectroscopic Data for 2,6-
Dicyclohexyl-p-cresol
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
~7.0 S 2H Ar-H
~45-55 s (broad) 1H Ar-OH
~28-32 m 2H Ar-CH(cyclohexyl)
~2.3 s 3H Ar-CHs
~1.0-20 m 20H Cyclohexyl-CH2

Solvent: CDCls. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: Predicted **C NMR Spectroscopic Data for 2,6-

Dicyclohexyl-p-cresol

Chemical Shift (8) ppm Assignment

~ 150 - 155 C-OH

~135- 140 C-CH(cyclohexyl)
~128-132 C-H (aromatic)
~125-130 C-CHs

~40-45 Ar-CH(cyclohexyl)
~30-35 Cyclohexyl-CH2
~25-30 Cyclohexyl-CH:z
~20-25 Ar-CHs

Solvent: CDCls. Reference: CDCIs at 77.16 ppm.

Table 3: Predicted Infrared (IR) Spectroscopic Data for

2,6-Dicyclohexyl-p-cresol
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Wavenumber (cm~?) Intensity Assignment

~ 3600 - 3400 Strong, Broad O-H stretch (phenolic)

~ 3100 - 3000 Medium C-H stretch (aromatic)

~ 2950 - 2850 Strong C-H stretch (aliphatic)

~ 1600, 1480 Medium-Weak C=C stretch (aromatic ring)
~1200 - 1100 Strong C-O stretch (phenol)

C-H bend (out-of-plane,
~ 850 - 750 Strong )
aromatic)

Sample preparation: KBr pellet or thin film.

Table 4: Predicted UV-Vis Spectroscopic Data for 2,6-
Dicyclohexyl-p-cresol

Molar Absorptivity (g,
Amax (nm) [P 1 Solvent
‘mol~*-cm~

~ 275 - 285 1500 - 2500 Ethanol or Hexane

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data for a solid
phenolic compound like 2,6-Dicyclohexyl-p-cresol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 3C NMR spectra for structural elucidation.
Materials and Equipment:
¢ 2,6-Dicyclohexyl-p-cresol sample

o Deuterated chloroform (CDCIs) with 0.03% (v/v) TMS
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e NMR tubes (5 mm diameter)

* NMR spectrometer (e.g., 400 MHz or higher)

o Pipettes and vials

Procedure:

o Sample Preparation: Weigh approximately 5-10 mg of the 2,6-Dicyclohexyl-p-cresol
sample and dissolve it in approximately 0.6-0.7 mL of CDCls in a small vial.

o Transfer: Using a pipette, transfer the solution to a clean, dry NMR tube.

e Instrument Setup:

o Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

o Lock onto the deuterium signal of the solvent.

o Shim the magnetic field to achieve optimal homogeneity.

e 1H NMR Acquisition:

o Set the spectral width to approximately 16 ppm, centered around 6 ppm.

o Use a 90° pulse angle.

o Set the relaxation delay to 1-2 seconds.

o Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise
ratio.

o Process the Free Induction Decay (FID) with an appropriate window function (e.g.,
exponential multiplication with a line broadening of 0.3 Hz) and Fourier transform.

o Phase the spectrum and integrate the signals.

e 13C NMR Acquisition:
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o Switch the spectrometer to the 3C nucleus frequency.

o Set the spectral width to approximately 250 ppm, centered around 100 ppm.
o Use a proton-decoupled pulse sequence.

o Set the relaxation delay to 2-5 seconds.

o Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of
13C'

o Process the FID and phase the spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials and Equipment:

2,6-Dicyclohexyl-p-cresol sample

Potassium bromide (KBr), spectroscopy grade

Agate mortar and pestle

Pellet press

FTIR spectrometer

Procedure (KBr Pellet Method):

e Sample Preparation: Grind 1-2 mg of the 2,6-Dicyclohexyl-p-cresol sample with
approximately 100-200 mg of dry KBr in an agate mortar until a fine, homogeneous powder
is obtained.

o Pellet Formation: Transfer a portion of the powder to the pellet press die. Apply pressure
(typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

o Data Acquisition:
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[e]

Place the KBr pellet in the sample holder of the FTIR spectrometer.

(¢]

Record a background spectrum of the empty sample compartment.

[¢]

Record the sample spectrum over the range of 4000-400 cm™1,

[¢]

Perform baseline correction and peak picking on the resulting spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the wavelength of maximum absorption (Amax) related to the electronic
transitions within the aromatic system.

Materials and Equipment:

2,6-Dicyclohexyl-p-cresol sample

Spectroscopic grade solvent (e.g., ethanol or hexane)

Volumetric flasks and pipettes

Quartz cuvettes (1 cm path length)

UV-Vis spectrophotometer

Procedure:

e Solution Preparation:

o Prepare a stock solution of 2,6-Dicyclohexyl-p-cresol of a known concentration (e.g., 1
mg/mL) in the chosen solvent.

o Perform serial dilutions to obtain a solution with an absorbance in the optimal range of the
instrument (typically 0.2 - 0.8 a.u.). A final concentration in the range of 10-100 uM is often
suitable.

o Data Acquisition:

o Fill a quartz cuvette with the pure solvent to be used as a blank.
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[e]

Place the blank cuvette in the spectrophotometer and record a baseline spectrum.

o

Replace the blank with the cuvette containing the sample solution.

[¢]

Scan the sample over a wavelength range of approximately 200-400 nm.

[e]

Identify the wavelength of maximum absorbance (Amax).

Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic
analysis of a compound like 2,6-Dicyclohexyl-p-cresol.
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Workflow for Spectroscopic Analysis of 2,6-Dicyclohexyl-p-cresol
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Spectroscopic Analysis Workflow

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic
properties of 2,6-Dicyclohexyl-p-cresol. While awaiting the public availability of experimental
data, the predicted values and standardized protocols presented here offer a robust framework
for researchers engaged in the synthesis, characterization, and application of this and other
sterically hindered phenolic compounds. The outlined workflow emphasizes a systematic and
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multi-faceted approach to structural elucidation, which is critical in drug development and
materials science.

 To cite this document: BenchChem. [Spectroscopic Profile of 2,6-Dicyclohexyl-p-cresol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15348946#2-6-dicyclohexyl-p-cresol-spectroscopic-
data-nmr-ir-uv-vis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 9/9 Tech Support


https://www.benchchem.com/product/b15348946#2-6-dicyclohexyl-p-cresol-spectroscopic-data-nmr-ir-uv-vis
https://www.benchchem.com/product/b15348946#2-6-dicyclohexyl-p-cresol-spectroscopic-data-nmr-ir-uv-vis
https://www.benchchem.com/product/b15348946#2-6-dicyclohexyl-p-cresol-spectroscopic-data-nmr-ir-uv-vis
https://www.benchchem.com/product/b15348946#2-6-dicyclohexyl-p-cresol-spectroscopic-data-nmr-ir-uv-vis
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15348946?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15348946?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

